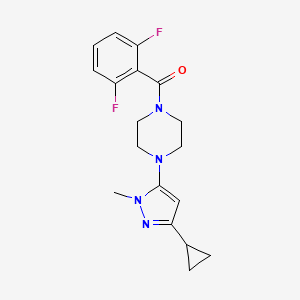
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone is a useful research compound. Its molecular formula is C18H20F2N4O and its molecular weight is 346.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N6O, with a molecular weight of 390.5 g/mol. The structure features a piperazine ring and a pyrazole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 2034502-83-3 |
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial activity . For instance, certain pyrazole derivatives have shown efficacy against various bacterial strains, indicating that this compound may also possess similar properties.
Anticancer Properties
Compounds containing trifluoromethyl groups are often associated with improved potency against cancer cells. Research has indicated that the presence of such groups can enhance the compound's ability to modulate biological pathways involved in tumor growth and proliferation.
Neuropharmacological Effects
The piperazine structure is recognized for its interactions with neurotransmitter receptors, which could lead to potential applications in treating neurological disorders. Studies have shown that piperazine derivatives can influence serotonin and dopamine receptors, suggesting that this compound may have neuropharmacological effects.
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within biological systems. This binding can modulate various signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and infections .
Study on Antitubercular Activity
A derivative with a similar scaffold demonstrated significant antitubercular activity. The study reported quantitative data such as IC50 values and minimum inhibitory concentrations (MIC), which are crucial for determining the compound's efficacy against Mycobacterium tuberculosis.
Cancer Cell Line Studies
In vitro studies on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. Research indicates that it may interfere with cell cycle progression and promote cell death in cancerous cells through apoptosis-related pathways.
Future Research Directions
Given the promising biological activities observed, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.
Eigenschaften
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-22-16(11-15(21-22)12-5-6-12)23-7-9-24(10-8-23)18(25)17-13(19)3-2-4-14(17)20/h2-4,11-12H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRNFJNOEDLJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













